molecular formula C19H15N3O3S3 B2751874 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865175-81-1

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2751874
CAS No.: 865175-81-1
M. Wt: 429.53
InChI Key: AXYDAFQNWJQLKP-VZCXRCSSSA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives, which include the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2 (3H)-thiones and benzo[d]thiazol-2 (3H)-ones .

Scientific Research Applications

Synthesis and Electrophysiological Activities

Synthesis and Characterization of Metal Complexes : Novel metal complexes of heterocyclic sulfonamides, including derivatives similar to the query compound, have been synthesized and characterized. These complexes exhibit strong inhibitory properties against carbonic anhydrase enzymes, indicating potential therapeutic applications in conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2013).

Antiarrhythmic Potential : A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated the potential of these compounds as selective class III antiarrhythmic agents. This suggests a role for structurally similar compounds in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal Actions : The synthesis of sulfonamide derivatives has extended to compounds showing sensitivity to both Gram-positive and Gram-negative bacteria. Certain derivatives also exhibited antifungal activity against Candida albicans, highlighting their potential in antimicrobial and antifungal therapy (Sych et al., 2019).

Antiparasitic Activity

In Vitro Efficacy Against Parasites : Thiazolides, including nitazoxanide and its derivatives, have demonstrated a broad spectrum of antiparasitic activity against helminths, protozoa, and enteric bacteria. The effectiveness of these compounds, independent of the nitro group, suggests the versatility of thiazole derivatives in treating parasitic infections (Esposito et al., 2005).

Drug Discovery and Development

Building Blocks in Drug Discovery : The synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives has been described, offering new possibilities in drug discovery. These compounds can be substituted at various positions, enabling extensive exploration of chemical space for potential therapeutic agents (Durcik et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzothiazole derivatives have been found to display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Future Directions

Benzothiazole derivatives, including the compound , have shown potential in various fields due to their diverse pharmacologic effects . Future research could focus on exploring these effects further and developing new synthetic pathways for these compounds.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h3-7,9-11H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYDAFQNWJQLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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